molecular formula C6H6N4O B13112825 4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one

4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one

Cat. No.: B13112825
M. Wt: 150.14 g/mol
InChI Key: NFGLONGQZCJSOL-UHFFFAOYSA-N
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Description

4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one is a heterocyclic compound that belongs to the class of bicyclic systems containing fused pyrimidine and pyridazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one typically involves multicomponent reactions. One common method includes the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in dry dichloromethane, followed by the addition of perchloric acid . Another approach involves the cyclocondensation of 5-aroyl-4-dichloromethyl-4-hydroxy-6-phenylperhydropyrimidin-2-ones with hydrazine hydrate in boiling toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, which can lead to a wide range of biological activities and applications.

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

4,6-dihydro-1H-pyrimido[4,5-c]pyridazin-5-one

InChI

InChI=1S/C6H6N4O/c11-6-4-1-2-9-10-5(4)7-3-8-6/h2-3H,1H2,(H2,7,8,10,11)

InChI Key

NFGLONGQZCJSOL-UHFFFAOYSA-N

Canonical SMILES

C1C=NNC2=C1C(=O)NC=N2

Origin of Product

United States

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